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molecular formula C7H11NO2 B8490821 Methyl 2-propargylaminopropionate

Methyl 2-propargylaminopropionate

Cat. No. B8490821
M. Wt: 141.17 g/mol
InChI Key: ICLACKXVMUQUOK-UHFFFAOYSA-N
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Patent
US05346913

Procedure details

To a solution of methyl 2-propargylaminopropionate (10 g, 0.07 mole) in toluene (100 mL) with 2 drops of stannous octonoate was added 3,5-dichlorophenylisocyanate (14.5 g, 0,077 mole) in small portions. The resulting mixture was heated at 100° C. for 3 hours. It was then washed with water twice and dried over sodium sulfate. Solvent was evaporated to give a thick, yellow oil. Material was further purified by passing it through a silica gel column using 30/70 ethyl acetate/hexane as eluent to give 18 grams of a light yellow oil which solidified on standing. The solids were triturated in boiling hexane and collected by suction filtration; mp 105°-106° C., NMR and elemental analysis confirmed the desired structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH:5]([CH3:10])[C:6]([O:8]C)=O)[C:2]#[CH:3].[Cl:11][C:12]1[CH:13]=[C:14]([N:19]=[C:20]=[O:21])[CH:15]=[C:16]([Cl:18])[CH:17]=1>C1(C)C=CC=CC=1>[CH2:1]([N:4]1[CH:5]([CH3:10])[C:6](=[O:8])[N:19]([C:14]2[CH:15]=[C:16]([Cl:18])[CH:17]=[C:12]([Cl:11])[CH:13]=2)[C:20]1=[O:21])[C:2]#[CH:3]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C#C)NC(C(=O)OC)C
Name
Quantity
14.5 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)N=C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
stannous
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
It was then washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a thick, yellow oil
CUSTOM
Type
CUSTOM
Details
Material was further purified

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1C(=O)N(C(=O)C1C)C1=CC(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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